Butorphanol

Vue d'ensemble

Description

Le butorphanol est un analgésique opioïde synthétique appartenant à la classe des morphinanes. Il a été développé par Bristol-Myers et est structurellement lié au lévorphanol. Le this compound est disponible en diverses formulations, notamment injectable, comprimé et spray intranasal. Il est principalement utilisé pour la gestion de la douleur modérée à sévère, y compris les migraines, la douleur post-opératoire et la douleur pendant le travail .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du butorphanol implique généralement l’utilisation de la 7-méthoxy-3,4-dihydro-1(2H)-naphtalénone comme matière de départ. Ce composé subit une série de réactions chimiques, y compris la réduction, la cyclisation et les modifications des groupes fonctionnels, pour produire du this compound .

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse chimique à grande échelle utilisant les voies de synthèse susmentionnées. Le processus est optimisé pour un rendement élevé et une pureté élevée, garantissant que le produit final répond aux normes pharmaceutiques. La production implique des mesures de contrôle de la qualité strictes pour assurer la cohérence et la sécurité du médicament.

Analyse Des Réactions Chimiques

Cyclization of Intermediate Amines

-

Reagents : Bromine (Br₂) in chloroform (CHCl₃) followed by sodium bicarbonate (NaHCO₃) in DMF.

-

Process : Cyclizes 3-methoxy-9a-bromonrhasybanan hydrobromide to form 3-methoxy-Δ⁸,¹⁴-morphinan .

Epoxidation and Ring-Opening

-

Reagents : m-Chloroperbenzoic acid (m-CPBA) for epoxidation; lithium aluminum hydride (LiAlH₄) for epoxide ring opening.

-

Outcome : Generates 14-hydroxy-3-methoxymorphinan, a precursor for N-substitution .

Condensation with Cyclobutylcarbonyl Chloride

-

Conditions : Pyridine in dichloromethane (DCM).

-

Product : N-cyclobutylcarbonyl-14-hydroxy-3-methoxymorphinan, later reduced to this compound .

Metabolic Reactions

This compound undergoes hepatic metabolism via hydroxylation and N-dealkylation:

Primary Metabolites

-

Hydroxythis compound : Formed via CYP3A4-mediated hydroxylation.

Table 2: Pharmacokinetic Parameters of this compound and Metabolites

| Parameter | This compound | Hydroxythis compound | Northis compound | Source |

|---|---|---|---|---|

| Half-life (hr) | 4.5–5.6 | 18 | Trace | |

| Plasma Protein Binding | 80% | Not reported | Not reported | |

| Excretion (Urine) | 5% | 49% | <5% |

Enzymatic Stability

-

This compound is stable against esterase hydrolysis, but its synthetic esters (e.g., phenylacetyl ester) hydrolyze slowly at pH 7.4 .

Chemical Modifications

This compound’s 3-hydroxyl group is reactive in esterification and carbamate formation:

Ester Derivatives

-

Reagents : Acid chlorides (e.g., benzoyl chloride) or carboxylic acids.

-

Example : this compound phenylacetyl ester (4d) shows 140-fold higher hydrophobicity than the parent compound .

Carbamate Derivatives

-

Reagents : Phenyl isocyanate.

-

Binding Affinity : Retains subnanomolar Kᵢ values at μ-opioid receptors (Kᵢ = 0.70 nM) .

Stability Under Non-Physiological Conditions

-

Thermal Degradation : Stable up to 100°C; decomposes at higher temperatures .

-

Oxidative Reactions : Reacts with strong oxidizing agents (e.g., peroxides), forming unidentified byproducts .

Comparative Analysis of Synthetic Routes

Recent patents highlight advancements in efficiency:

| Method | Starting Material | Steps | Total Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Bristol-Myers (1985) | 7-Methoxy-3,4-dihydronaphthalenone | 6 | 45 | 95 | |

| Novel Process (2020) | 4-Methoxyphenylacetic acid | 5 | 78 | 97.8 |

The improved 2020 method reduces steps and uses safer solvents (toluene/water instead of CHCl₃) .

Applications De Recherche Scientifique

Pharmacological Properties

Butorphanol exhibits a range of pharmacological effects, making it suitable for different medical applications:

- Analgesic Effects : this compound is widely used for its analgesic properties in both human and veterinary medicine. It is effective in managing postoperative pain, labor pain, and chronic pain conditions.

- Anesthetic Adjunct : It is often employed as an adjunct to general anesthesia, reducing the required dosage of inhalational anesthetics like sevoflurane.

- Diuretic Effects : While primarily an analgesic, this compound has been noted to induce diuresis in certain animal models, although this effect has not been significantly observed in humans .

Clinical Applications

-

Human Medicine

- Postoperative Pain Management : this compound is frequently used in postoperative settings due to its efficacy in alleviating moderate to severe pain. Studies have shown that intravenous administration can provide significant relief during recovery .

- Labor Pain Relief : It has been utilized for managing pain during labor, offering an alternative to traditional opioids with potentially fewer side effects .

-

Veterinary Medicine

- Pain Management in Animals : this compound is commonly used in veterinary practices for analgesia in various species, including dogs, cats, and birds. Its effectiveness has been documented in studies involving different routes of administration (e.g., intramuscular and subcutaneous) and its pharmacokinetics have been characterized in several animal models .

- Anesthesia : In veterinary anesthesia, this compound is used to reduce the minimum alveolar concentration (MAC) of inhalational agents, enhancing patient safety during surgical procedures .

Pharmacokinetics in Cats

A study analyzed the pharmacokinetic profile of this compound administered intramuscularly versus buccal transmucosal routes in cats. The findings indicated that the absorption from the buccal route was significantly lower than from intramuscular administration, suggesting careful consideration of administration routes for optimal efficacy .

Efficacy as an Anesthetic Adjunct

In a randomized crossover study involving dogs, this compound combined with lidocaine demonstrated superior MAC-sparing effects compared to tramadol. This suggests that this compound can effectively reduce the dosage requirements of inhalational anesthetics while maintaining adequate analgesia .

Antinociceptive Effects with Buprenorphine

Research on the combined use of this compound and buprenorphine indicated enhanced antinociceptive effects when administered sequentially. This synergistic interaction highlights the potential for multi-drug regimens to improve pain management outcomes .

Data Tables

Mécanisme D'action

Le butorphanol exerce ses effets en interagissant avec les récepteurs opioïdes du système nerveux central. Il agit comme un agoniste partiel et un antagoniste au niveau du récepteur μ-opioïde et comme un agoniste partiel au niveau du récepteur κ-opioïde. Cette interaction conduit à l’inhibition de l’adénylate cyclase, à la fermeture des canaux calciques membranaires entrants et à l’ouverture des canaux potassiques membranaires. Ces actions entraînent une hyperpolarisation du potentiel membranaire cellulaire et une suppression de la transmission du potentiel d’action des voies de la douleur ascendantes .

Composés similaires :

Lévorphanol : Structurellement lié au this compound et également utilisé comme analgésique.

Nalbuphine : Un autre analgésique opioïde présentant des propriétés agonistes-antagonistes mixtes.

Pentazocine : Similaire dans son activité agoniste partielle et antagoniste au niveau des récepteurs opioïdes.

Comparaison : Le this compound est unique dans sa combinaison d’activité agoniste partielle et antagoniste aux niveaux des récepteurs μ-opioïdes et κ-opioïdes. Cette double activité fournit un soulagement efficace de la douleur avec un risque moindre de dépression respiratoire par rapport aux agonistes opioïdes purs. De plus, la formulation intranasale du this compound offre une voie d’administration non invasive et pratique, ce qui la rend adaptée à une utilisation en ambulatoire et en urgence .

Comparaison Avec Des Composés Similaires

Levorphanol: Structurally related to butorphanol and also used as an analgesic.

Nalbuphine: Another opioid analgesic with mixed agonist-antagonist properties.

Pentazocine: Similar in its partial agonist and antagonist activity at opioid receptors.

Comparison: this compound is unique in its combination of partial agonist and antagonist activity at both μ-opioid and κ-opioid receptors. This dual activity provides effective pain relief with a lower risk of respiratory depression compared to pure opioid agonists. Additionally, this compound’s intranasal formulation offers a non-invasive and convenient route of administration, making it suitable for outpatient and emergency use .

Activité Biologique

Butorphanol is a synthetic opioid analgesic that exhibits unique pharmacological properties, functioning as a partial agonist at the mu-opioid receptor (MOR) and a full agonist at the kappa-opioid receptor (KOR). This dual activity contributes to its analgesic effects while potentially reducing the risk of addiction compared to traditional opioids. This article explores the biological activity of this compound, including its mechanisms of action, clinical applications, and relevant research findings.

Opioid Receptor Interactions:

this compound primarily interacts with three types of opioid receptors: mu (μ), kappa (κ), and delta (δ). Its binding affinity and functional activity vary across these receptors:

- Kappa-Opioid Receptor (KOR): this compound acts as a full agonist in the β-arrestin recruitment pathway while being a partial agonist in the G-protein activation pathway. It shows a high binding affinity for KOR, with a dissociation constant () of 0.1 ± 0.02 nM, significantly lower than that for MOR (2.4 ± 1.2 nM) .

- Mu-Opioid Receptor (MOR): It exhibits partial antagonistic effects at MOR, which may contribute to its lower abuse potential compared to other opioids .

Pharmacokinetics:

this compound is extensively metabolized in the liver, with an elimination half-life of approximately 18 hours. Its protein binding rate is around 80%, influencing its pharmacokinetic profile .

Clinical Applications

This compound is used in various clinical settings, particularly for pain management:

- Labor Analgesia: A study involving 100 pregnant women showed that intramuscular administration of this compound significantly reduced pain during labor, maintaining low pain levels for up to eight hours post-administration .

- Postoperative Pain Management: In patients undergoing cesarean sections, this compound was effective in alleviating pain and facilitating postoperative recovery .

- Veterinary Medicine: this compound is also utilized in veterinary practices for sedation and analgesia in animals, demonstrating significant antinociceptive effects when combined with other agents like detomidine .

Table 1: Summary of Key Studies on this compound

Propriétés

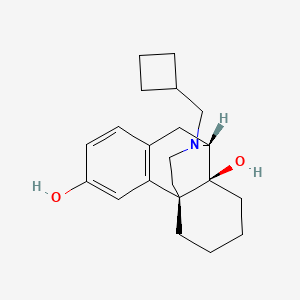

IUPAC Name |

(1S,9R,10S)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15/h6-7,13,15,19,23-24H,1-5,8-12,14H2/t19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKLAQQSCNILHL-QHAWAJNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CCC5)C=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022714 | |

| Record name | Butorphanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42408-82-2 | |

| Record name | Butorphanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42408-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butorphanol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042408822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butorphanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butorphanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTORPHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV897JC36D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.